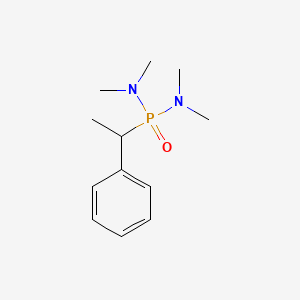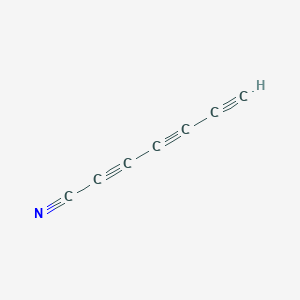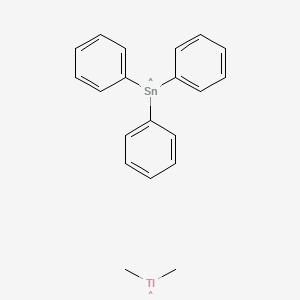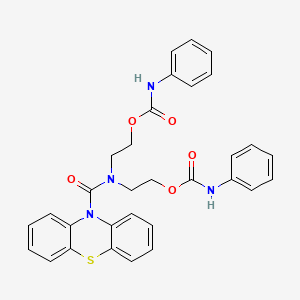
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine is a fluorinated amine compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine typically involves the reaction of a fluorinated alkene with diethylamine. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process may involve multiple steps, including the preparation of the fluorinated alkene precursor and its subsequent reaction with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial methods may also include purification steps such as distillation or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-formylaniline: Another fluorinated amine with different functional groups.
N,N-Dimethylethanamine: A simpler amine with fewer fluorine atoms.
N,N-Diethyl-4-hydroxy-3-methoxybenzamide: A compound with a different aromatic structure.
Uniqueness
N,N-Diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The multiple fluorine atoms enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications.
Properties
CAS No. |
67490-96-4 |
|---|---|
Molecular Formula |
C12H13F12N |
Molecular Weight |
399.22 g/mol |
IUPAC Name |
N,N-diethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-en-1-amine |
InChI |
InChI=1S/C12H13F12N/c1-3-25(4-2)6-5-7(13)8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h5H,3-4,6H2,1-2H3 |
InChI Key |
QYWCWZJPCAWZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)




![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)





